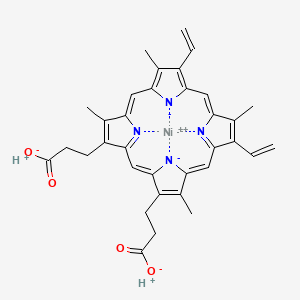
Ni(II) Protoporphyrin IX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ni(II) Protoporphyrin IX: is a metalloporphyrin compound where a nickel ion is coordinated to the protoporphyrin IX ring. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in biological systems, particularly in the synthesis of heme, which is essential for oxygen transport and storage in living organisms . The incorporation of nickel into the protoporphyrin IX structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ni(II) Protoporphyrin IX typically involves the reaction of protoporphyrin IX with a nickel salt, such as nickel acetate or nickel chloride, in the presence of a suitable solvent like methanol or dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete metalation of the porphyrin ring. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques to achieve the desired purity and yield .
化学反应分析
Types of Reactions: Ni(II) Protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert Ni(II) to Ni(I) or Ni(0) states.
Substitution: Ligand substitution reactions can occur, where the axial ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of nitrogenous bases or phosphines as ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) porphyrin species, while reduction reactions can produce nickel(I) or nickel(0) complexes .
科学研究应用
Chemistry: Ni(II) Protoporphyrin IX is used as a model compound to study the electronic and structural properties of metalloporphyrins. It serves as a catalyst in various organic reactions, including oxidation and reduction processes .
Biology: In biological research, this compound is used to study the role of metalloporphyrins in enzymatic reactions and electron transport processes. It is also employed in the synthesis of nickel reconstituted metalloproteins, which are used to investigate the function of metalloenzymes .
Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising photosensitizer for PDT .
Industry: this compound is used in the development of electrochemical sensors and modified electrodes for analytical applications. Its unique electrochemical properties make it suitable for detecting various analytes in environmental and clinical samples .
作用机制
The mechanism of action of Ni(II) Protoporphyrin IX involves its interaction with molecular targets and pathways in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of ferrochelatase, an enzyme involved in heme biosynthesis, by binding to its active site . Additionally, this compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells, which is the basis for its use in photodynamic therapy .
相似化合物的比较
Fe(II) Protoporphyrin IX (Heme): Iron protoporphyrin IX is the natural form of the compound found in hemoglobin and myoglobin.
Zn(II) Protoporphyrin IX: Zinc protoporphyrin IX is used as a model compound to study the structural and electronic properties of metalloporphyrins.
Mg(II) Protoporphyrin IX (Chlorophyll): Magnesium protoporphyrin IX is the central component of chlorophyll, which is essential for photosynthesis in plants.
Uniqueness: Ni(II) Protoporphyrin IX is unique due to its limited propensity for axial ligation and its distortion upon binding to ferrochelatase. These properties make it distinct from other metalloporphyrins and contribute to its specific applications in scientific research and industry .
属性
分子式 |
C34H32N4NiO4 |
|---|---|
分子量 |
619.3 g/mol |
IUPAC 名称 |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI 键 |
IJROJBFZULUEEG-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



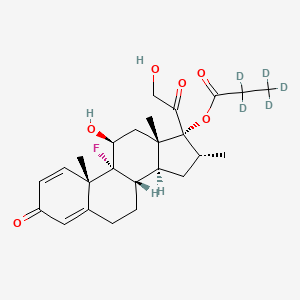
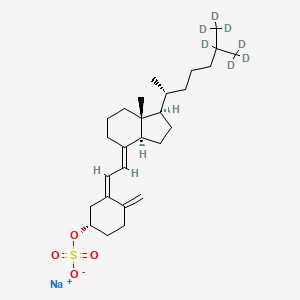

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

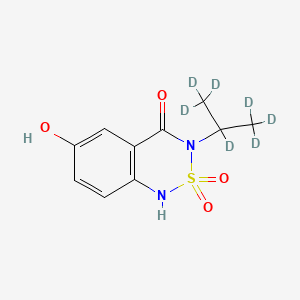
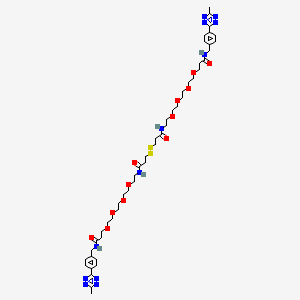

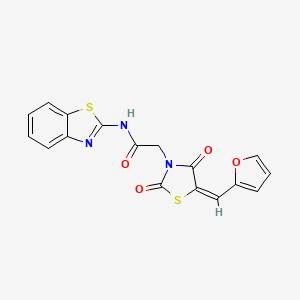
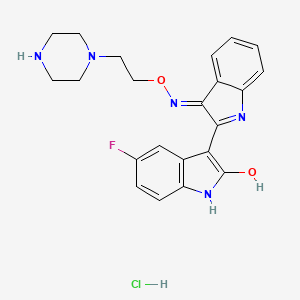
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

